molecular formula C18H21NO2S B6135652 [1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone

[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone

Cat. No.: B6135652
M. Wt: 315.4 g/mol
InChI Key: PISAIEFDMSGNQC-ZZXKWVIFSA-N
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Description

[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone: is a complex organic compound that features a unique combination of furan, piperidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with the piperidine derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce saturated or partially reduced compounds.

Scientific Research Applications

[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone: has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone: can be compared with similar compounds, such as:

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-14-8-12-22-18(14)17(20)15-5-2-9-19(13-15)10-3-6-16-7-4-11-21-16/h3-4,6-8,11-12,15H,2,5,9-10,13H2,1H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISAIEFDMSGNQC-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2CCCN(C2)CC=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=O)C2CCCN(C2)C/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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